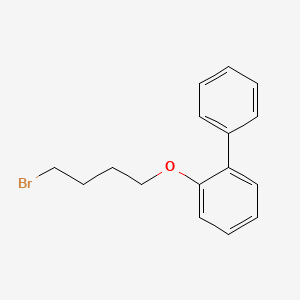

1-(4-Bromobutoxy)-2-phenylbenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(4-Bromobutoxy)-4-fluorobenzene” is a compound provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . Another compound, “Benzene, (4-bromobutoxy)-”, has a molecular weight of 229.114 .

Synthesis Analysis

There’s a paper that describes the synthesis of a compound “(E)-1-(2-(4-bromobutoxy)-6-hydroxy-4-methoxyphenyl-3-phenylprop-2-en-1-one” from the pinostrobin molecule .Molecular Structure Analysis

The molecular structure of “1-(4-Bromobutoxy)-4-isopropylbenzene” is available on ChemSpider . A paper also discusses the crystal structures of three 1-[4-(4-bromobutoxy)-phenyl] chalcone derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “1-(4-Bromobutoxy)-4-methylbenzene”, are described in a safety data sheet .Aplicaciones Científicas De Investigación

1. Use in Liquid Crystal Synthesis

The compound 1-(4-Bromobutoxy)-2-phenylbenzene has been utilized in the synthesis of chiral liquid crystals. These crystals have diverse applications in display technologies and other optical devices. The research demonstrates that the mesogenic properties of these liquid crystals are significantly influenced by the nature of the substituents on the phenyl ring, showcasing the compound's role in modifying physical properties (Bertini et al., 2003).

2. Role in Organic Synthesis and Reactions

In another study, the compound's bromo-substituted variant was used to demonstrate the transformation of cyclohexa-1,4-diene to cyclohexa-1,2,4-triene, which is significant in understanding reaction mechanisms in organic chemistry (Christl & Groetsch, 2000). Such insights are crucial for the development of novel synthetic pathways and understanding molecular interactions.

3. Improving Polymer Solar Cell Performance

A related brominated compound was introduced to polymer solar cells, resulting in a significant improvement in device performance. This study highlights the potential of brominated phenyl compounds in enhancing the efficiency of solar energy conversion technologies (Fu et al., 2015).

4. Application in Polymer End-Functionalization

In polymer science, a variant of this compound was used for the end-quenching of quasiliving polymerizations. This process is critical for producing polymers with specific end-group functionalities, which are important for creating materials with tailored properties (Morgan et al., 2010).

5. In Synthesis of Biologically Active Compounds

The compound plays a role in the synthesis of biologically active compounds. For instance, it serves as an intermediate in the production of certain pharmaceuticals, demonstrating its importance in medicinal chemistry (Nagarapu et al., 2009).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(4-bromobutoxy)-2-phenylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrO/c17-12-6-7-13-18-16-11-5-4-10-15(16)14-8-2-1-3-9-14/h1-5,8-11H,6-7,12-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRHHNSOWBZJJEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2OCCCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90606217 |

Source

|

| Record name | 2-(4-Bromobutoxy)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90606217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53669-77-5 |

Source

|

| Record name | 2-(4-Bromobutoxy)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90606217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{2-[(Ethoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1357732.png)

![2-[(4-Methylphenoxy)methyl]aniline](/img/structure/B1357735.png)

![1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B1357745.png)

![3',5'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1357761.png)